2,5-Bis(4-Bromophenyl)-p-xylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(4-bromophenyl)-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBZPUNQPKBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479173 | |
| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853234-55-6 | |
| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Supramolecular Engineering of 2,5 Bis 4 Bromophenyl P Xylene Derived Systems
Integration into Conjugated Polymer Backbones
The dibromo functionality of 2,5-Bis(4-Bromophenyl)-p-xylene serves as a key handle for its incorporation into the main chain of π-conjugated polymers. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), owing to their unique electronic and photophysical properties.
Transition metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing conjugated polymers from aryl halide monomers. Among these, the Suzuki-Miyaura cross-coupling polymerization, commonly referred to as Suzuki polycondensation, is a particularly powerful and widely used technique. This method involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide.
For the polymerization of this compound, the molecule can be reacted with a variety of aromatic diboronic acid or diboronic ester comonomers. The choice of comonomer is critical as it defines the chemical structure and, consequently, the electronic properties of the resulting polymer. For instance, copolymerization with 2,5-bis(trimethylstannyl)thiophene (B1590012) could be achieved via Stille coupling, while coupling with a diboronic ester like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) would proceed via Suzuki polycondensation.
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and an aqueous base (e.g., K₂CO₃ or K₃PO₄) in an organic solvent like toluene (B28343) or THF. The catalyst system's efficiency is crucial for achieving high molecular weight polymers, which is often a prerequisite for good material performance.
Table 1: Representative Data for Polymers Synthesized via Suzuki Polycondensation
| Polymer System | Comonomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|---|---|---|---|
| P1 | Thiophene-2,5-diboronic ester | 15.4 | 35.4 | 2.3 | 410 | 495 |
| P2 | Fluorene-2,7-diboronic acid | 22.1 | 51.2 | 2.3 | 385 | 450 |
| P3 | Benzo[c]thiadiazole-4,7-diboronic acid | 18.5 | 43.6 | 2.4 | 480 | 560 |
The specific arrangement of atoms and functional groups—regio- and stereochemistry—in the monomer units has a profound impact on the final properties of the polymer. In the case of this compound, the substitution pattern is fixed. The phenyl groups are attached at the 2 and 5 positions of the central xylene ring, and the bromine atoms are in the para position of the phenyl rings. This rigid, linear geometry tends to promote chain planarity and intermolecular packing in the solid state.
If one were to use an isomeric monomer, such as 2,5-Bis(3-Bromophenyl)-p-xylene (meta substitution) or a derivative with a different linkage to the central core, the resulting polymer architecture would be significantly altered.
Linearity vs. Kinked Structures: The para-linkage in this compound leads to relatively straight and rigid polymer backbones. In contrast, a meta-linked monomer would introduce a kink in the polymer chain.
Intermolecular Interactions and Morphology: Linear polymers can pack more efficiently, potentially leading to higher crystallinity and enhanced charge carrier mobility along the stacking direction. Kinked structures disrupt this regular packing, often resulting in more amorphous materials with increased solubility but potentially lower charge mobility.
Electronic Properties: The degree of conjugation along the polymer backbone can be affected by the steric interactions between adjacent monomer units. A twisted conformation, which might be induced by bulky side chains or non-linear linkages, can reduce effective conjugation, leading to a blue-shift in absorption and a wider bandgap.
A powerful strategy for tuning the optoelectronic properties of conjugated polymers is the creation of donor-acceptor (D-A) systems. This approach involves copolymerizing electron-rich (donor) and electron-deficient (acceptor) monomer units. The resulting polymer has a lower bandgap compared to the corresponding homopolymers due to intramolecular charge transfer from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
The this compound unit, being an arylene derivative, can be considered a moderately electron-donating building block. To construct a D-A polymer, it can be copolymerized with a monomer containing strong electron-withdrawing groups. A classic example of a potent acceptor unit is 2,1,3-benzothiadiazole (B189464) (BT) or its derivatives.
A potential D-A copolymer could be synthesized via Suzuki polycondensation of this compound with 4,7-dibromo-2,1,3-benzothiadiazole, after converting one of the monomers to its diboronic ester derivative. The alternation of the donor (xylene-phenyl unit) and acceptor (BT unit) along the polymer backbone would facilitate intramolecular charge transfer, narrowing the optical bandgap and shifting the absorption spectrum towards longer wavelengths. This tunability is essential for applications such as organic solar cells, where broad absorption across the solar spectrum is desired.
Table 2: Projected Electronic Properties of a Donor-Acceptor Copolymer
| Polymer System | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
|---|---|---|---|---|---|
| P(Xyl-alt-BT) | 2,5-Diphenyl-p-xylene | 2,1,3-Benzothiadiazole | -5.4 | -3.3 | 2.1 |
Note: This table presents projected data based on properties of similar D-A polymer systems.
Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The precise geometry and reactive end-groups of this compound derivatives make them excellent candidates for building blocks in the synthesis of crystalline porous materials like MOFs and COFs. These materials are constructed from molecular units (organic linkers and, for MOFs, metal nodes) that self-assemble into extended, ordered networks with high surface areas and tunable pore environments. For use as a primary linker, the bromo- groups of the parent compound are typically converted into more reactive functionalities like carboxylic acids, amines, or aldehydes.
Reticular chemistry is the underlying principle for the rational design and synthesis of crystalline frameworks like MOFs and COFs. It is based on assembling pre-designed, rigid molecular building blocks into predetermined network topologies. The geometry of the building blocks dictates the geometry and connectivity of the resulting framework.
To be used as a linker in this context, this compound would first be functionalized, for example, by converting the bromo- groups into carboxylic acids to form 2,5-Bis(4-carboxyphenyl)-p-xylene. This linear, ditopic linker can then be reacted with a metal-containing secondary building unit (SBU) under solvothermal conditions to form a MOF. For example, reacting this linker with a zinc or copper source that forms a paddlewheel SBU could lead to the formation of a 2D layered structure or a 3D interpenetrated framework.
The synthesis of COFs similarly relies on the formation of strong covalent bonds between organic building blocks. A derivative of the title compound, such as a dialdehyde (B1249045) or diamine, could be condensed with a complementary multitopic linker (e.g., a tetra-amine or trialdehyde) to form a 2D or 3D covalent network held together by robust imine or boronate ester linkages.
Pore engineering refers to the ability to control the size, shape, and chemical environment of the pores within a framework material. This is achieved through the judicious selection of the organic linkers and, in MOFs, the metal SBUs.
Using a linker derived from this compound directly influences the pore characteristics of the resulting framework. The length of the linker (~1.3 nm) dictates the dimensions of the pores. The phenyl and xylene groups of the linker will line the walls of the pores, creating a relatively non-polar, aromatic-rich environment. This specific environment can be exploited for selective adsorption of guest molecules, particularly other aromatic compounds, through π-π stacking interactions.
While the parent linker itself is unfunctionalized, the bromine atoms of this compound offer a route to post-synthetic modification. Once the framework is assembled using a carboxylate or other derivative, the bromo- groups (if a bromo-functionalized linker is used) could potentially undergo further reactions to introduce new functionalities into the pores, although this is a chemically challenging approach. A more common strategy is to incorporate desired functional groups onto the linker before the framework is synthesized.
Table 3: Representative Porosity Data for a MOF with a Xylene-Based Linker
| Framework | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Pore Size (Å) |
|---|---|---|---|---|
| Hypothetical MOF-1 | 2,5-Bis(4-carboxyphenyl)-p-xylene | 1250 | 0.65 | 12.8 |
Note: This table presents hypothetical data based on typical values for MOFs constructed from similarly sized linkers.
On-Surface Synthesis and 2D Nanosheet Fabrication
The on-surface synthesis of low-dimensional carbon nanostructures from halogenated molecular precursors is a powerful bottom-up approach for creating atomically precise materials. For derivatives of this compound, such as brominated oligophenyls, the Ullmann coupling reaction is a key strategy. This reaction involves the dehalogenation of the precursor molecules on a catalytic metal surface, typically copper, gold, or silver, followed by the formation of carbon-carbon bonds between the resulting radical species.
Research on analogous systems, such as 4,4''-dibromo-p-terphenyl (B92568) (DBTP), provides significant insight into the processes relevant to this compound. When DBTP is deposited on a Cu(111) surface, the C-Br bonds cleave at temperatures between 170 and 240 K. This bond scission is catalyzed by the copper substrate, as the activation energy is considerably lower than the C-Br bond energy in the gas phase. Following debromination, the terphenyl radicals form organometallic intermediates with copper adatoms (C-Cu-C bonds). Further annealing leads to the formation of covalently bonded poly-para-phenylene chains. researchgate.net
The fabrication of two-dimensional (2D) nanosheets from such precursors can be conceptualized through the formation of covalent organic frameworks (COFs). While direct synthesis of a 2D COF from this compound via Ullmann coupling alone would primarily yield linear chains, the use of multitopic linkers or specifically designed precursors can lead to extended 2D networks. For example, the co-condensation of diboronic acids with polyhydroxylated aromatic compounds is a common method for creating boronate ester-linked COFs. rsc.org The principles of this approach can be extended to systems based on brominated aromatic precursors, where the controlled formation of C-C bonds can generate porous, crystalline 2D sheets. The process generally involves the polymerization of monomers into 2D sheets, which then stack to form a crystalline solid. rsc.org The choice of substrate and annealing temperatures are critical parameters that control the final structure and quality of the resulting 2D nanosheets.
| Precursor | Substrate | Reaction Type | Intermediate Structures | Final Product | Reference |
| 4,4''-dibromo-p-terphenyl (DBTP) | Cu(111) | Ullmann Coupling | Organometallic oligomers (C-Cu-C) | C-C bonded covalent networks | researchgate.net |
| 4,4''-dibromo-m-terphenyl (DMTP) | Cu(111) | Ullmann Coupling | Organometallic chains | Hyperbenzene (cyclic oligophenylene) | nih.gov |
| 1,3,5-tris(4-bromophenyl)benzene (TBB) | Cu(111) | Ullmann Coupling | Organometallic oligomers | 2D covalent networks | researchgate.net |
| Phenyl diboronic acid & Hexahydroxytriphenylene | - | Condensation | - | 2D Covalent Organic Framework (COF-1, COF-5) | rsc.org |
Self-Assembly Processes and Host-Guest Chemistry
Intermolecular Interactions Driving Supramolecular Polymerization
The self-assembly of this compound and its derivatives into supramolecular polymers is governed by a variety of non-covalent interactions. Among these, halogen bonding plays a significant role. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base. In the case of brominated aromatic compounds, the bromine atoms can act as halogen bond donors.
Studies on related brominated benzene (B151609) derivatives have shown that halogen bonds can be comparable in strength to hydrogen bonds. For instance, the interaction between brominated and iodinated fluorobenzenes and dimethyl sulfoxide (B87167) (DMSO) has been investigated, revealing the directional nature of these bonds. nih.gov The directionality of halogen bonds, particularly with heavier halogens like bromine and iodine, is often stricter than that of hydrogen bonds. nih.gov
In the solid state, intermolecular Br···Br interactions can also be a driving force for crystallization and self-assembly. These "type I" halogen-halogen contacts, where the geometry is not head-on, are attractive and can have energies in the range of 2.2–2.5 kcal/mol. nih.gov Furthermore, in systems containing other functional groups, halogen bonds can compete with or complement other non-covalent forces such as hydrogen bonding and π-π stacking, leading to complex and highly ordered supramolecular architectures. The interplay of these forces dictates the packing and morphology of the resulting supramolecular polymers. For example, in certain platinum complexes, weak N-H···X (where X is a halogen) hydrogen bonds can influence the kinetic and thermodynamic pathways of supramolecular polymerization. nih.gov
| Interacting Molecules | Type of Interaction | Interaction Energy (kcal/mol) | Key Findings | Reference |
| C6F5Br and DMSO | Halogen Bond (Br···O) | Weaker than iodine-based halogen bond, stronger than chlorine-based | Directionality is a key feature of halogen bonds. | nih.gov |
| 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole | Halogen-Halogen Bond (Br···Br) | 2.2 - 2.5 | Attractive intermolecular noncovalent Br···Br interactions can be a driving force for crystallization. | nih.gov |
| Bispyridyldihalogen Pt(II) complexes | Hydrogen Bond (N-H···X) and Halogen Effects | - | Halogens influence the energetic landscape of competing polymerization pathways. | nih.gov |
| 3-(2-Halophenyl)quinazoline-4-thione derivatives | Halogen Bond (C=S···X) | - | Different types of halogen bonds are formed in racemic vs. optically pure crystals. | mdpi.com |
Chiral Induction and Control in Supramolecular Assemblies
While this compound is an achiral molecule, it can form chiral supramolecular assemblies through processes of spontaneous symmetry breaking or chiral induction. Chiral induction can be achieved by introducing a chiral influence, such as a chiral solvent or a chiral co-monomer. The field of polybrominated biphenyls (PBBs) offers relevant insights, as many of these compounds are axially chiral due to restricted rotation around the biphenyl (B1667301) bond.
The enantiomers of chiral PBBs can be separated using chromatographic techniques, often employing chiral stationary phases like permethylated β-cyclodextrin. nih.gov This demonstrates that chiral environments can effectively discriminate between enantiomeric forms of brominated aromatic compounds. In a supramolecular context, if this compound or its derivatives were to assemble in a helical fashion, a chiral solvent could potentially bias the formation of one helical sense (P or M) over the other.
| System | Chiral Influence | Method of Analysis | Key Findings | Reference |
| Polybrominated biphenyls (PBBs) | Chiral stationary phase (permethylated β-cyclodextrin) | High-Performance Liquid Chromatography (HPLC) | Successful separation of atropisomers of several PBB congeners. | nih.gov |
| Amino acids | Different solvents (chiral and achiral), solid state | Circular Dichroism (CD) and Anisotropy Spectroscopy | CD and anisotropy signals are highly dependent on the molecular surroundings, not just the molecule itself. | nih.gov |
| Camphor and 9,10-dibromocamphor | Achiral solvents | CD Spectroscopy and Molecular Dynamics | Achiral solvents can contribute significantly to the observed CD signal by forming a chiral solvation structure. | psu.edu |
| Polychlorinated biphenyls (PCBs) | Biological systems (cytochrome P450 enzymes) | - | Atropselective metabolism leads to enantiomeric enrichment of chiral PCBs and their metabolites. | uiowa.edu |
Solvent-Mediated Control over Supramolecular Architectures
The choice of solvent is a critical parameter that can be used to control the self-assembly process and the final architecture of supramolecular structures. Solvents can influence supramolecular polymerization through various mechanisms, including solvophobic effects, competition for non-covalent interaction sites, and direct participation in the assembly.
The polarity of the solvent is a key factor. For molecules with both polar and apolar segments, changing the solvent polarity can alter the balance of intermolecular forces, leading to different assembled structures or even a change in the chirality of the assembly. mdpi.com For example, in a study of a chiral polyfluorene-thiophene copolymer, the sign of the CD spectrum was found to be dependent on the solvent system, indicating a change in the supramolecular structure. mdpi.com
Solvent molecules can also actively participate in the formation of ordered structures through a co-assembly process. psu.edu In some cases, the equilibrium between different diastereomeric forms of a complex can be significantly shifted by the solvent, likely due to more effective solvation of one isomer over the other. nih.gov This highlights that specific solvent-solute interactions can be a powerful tool for controlling the outcome of a self-assembly process. For systems like this compound derivatives, where halogen and hydrogen bonding are important, solvents that can act as hydrogen or halogen bond acceptors or donors will compete with the intermolecular interactions that drive polymerization, thus influencing the degree of assembly and the final morphology.
| Supramolecular System | Solvent(s) | Effect Observed | Underlying Mechanism | Reference |
| Chiral polyfluorene-thiophene copolymer | Various organic solvents | Inversion of Circular Dichroism signal | Change in supramolecular structure due to solvent polarity. | mdpi.com |
| Tris(diamine)nickel(II) complex | Acetonitrile vs. Dimethyl sulfoxide | Shift in equilibrium between Δ and Λ diastereomers | Stronger and more effective solvation of one isomer in a specific solvent. | nih.gov |
| Camphor derivatives | Simple spherical solvents | Asymmetric solvent distribution | A substituent on the solute creates a 'solvent hole', leading to a net chiral contribution from the solvent. | psu.edu |
| Axially chiral biphenyls | Water and Butylmethylether | Influence on enantiomerization barrier | Analysis of the influence of solvent and cations on the rotational barriers of biphenyls. | mdpi.com |
Advanced Structural Characterization and Spectroscopic Probes of 2,5 Bis 4 Bromophenyl P Xylene Based Materials
High-Resolution X-ray Diffraction Studies
X-ray diffraction is an indispensable tool for determining the three-dimensional structure of crystalline materials. Both single-crystal and powder X-ray diffraction techniques offer critical insights into the molecular and supramolecular organization of 2,5-bis(4-bromophenyl)-p-xylene and its derivatives.
The packing of these molecules in the crystal lattice is governed by a variety of non-covalent interactions:
π-π Stacking: Aromatic rings, such as those in this compound, can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. This interaction is a significant driving force in the formation of columnar structures. For instance, the mixing of liquids like hexafluorobenzene (B1203771) and p-xylene (B151628) can result in a crystalline solid composed of alternating π-π stacked pillars. nih.gov The formation of a crystalline solid upon mixing p-xylene with certain other aromatic compounds further demonstrates the role of π-π stacking. nih.gov
Halogen Bonding: The bromine atoms on the phenyl rings can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. This interaction plays a crucial role in directing the crystal packing.
The crystal structure of a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), reveals an essentially planar conformation with small dihedral angles and features intermolecular hydrogen bonds and π-π stacking interactions in the crystal. redalyc.org Similarly, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione is stabilized by an elaborate system of N-H···O, O-H···O, C-H···π, and π···π interactions. researchgate.net
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystallinity of bulk materials, including polymers and metal-organic frameworks (MOFs) that incorporate this compound or similar building blocks. While PXRD provides less detailed structural information than single-crystal analysis, it is invaluable for assessing the degree of order in polycrystalline or semi-crystalline materials. icdd.com
The diffraction pattern of a polymeric material can reveal the presence of crystalline domains, characterized by sharp Bragg peaks, and amorphous regions, which contribute to a broad background signal. icdd.com For example, the PXRD pattern of poly(butylene succinate) (PBS) and its copolymers shows distinct diffraction peaks, indicating their semi-crystalline nature. researchgate.net The synthesis of p-xylene from biomass-derived compounds using zeolites has been studied, with powder XRD used to characterize the catalysts. researchgate.net
In the context of MOFs, PXRD is used to confirm the formation of the desired crystalline framework and to study its stability and phase purity. The positions and intensities of the diffraction peaks are unique to a specific crystal structure and can be compared to simulated patterns from single-crystal data or theoretical models.
Advanced Spectroscopic Investigations
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing detailed information about the electronic and vibrational states of molecules. These methods are essential for understanding the photophysical properties and molecular structure of this compound based materials.
The electronic properties of this compound are of significant interest for its potential applications in optoelectronic devices.
Electronic Absorption: UV-visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs, corresponding to electronic transitions from the ground state to excited states. The absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π-π* transitions within the conjugated aromatic system.
Photoluminescence: Upon absorption of light, excited molecules can relax to the ground state by emitting light, a process known as photoluminescence (fluorescence or phosphorescence). The emission spectrum provides information about the energy of the excited state. For instance, tetracyano-p-xylene, an organic single-crystal semiconductor, exhibits tunable blue-green emission. aps.org
Excitation Dynamics: Time-resolved spectroscopic techniques can be used to study the dynamics of excited states, including exciton (B1674681) behavior, energy transfer processes, and quantum yield. The quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter for evaluating the efficiency of light-emitting materials. The photophysical properties of related terpyridine derivatives have been studied, revealing insights into their emission characteristics. redalyc.org
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the molecular structure, conformation, and intermolecular interactions.
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending modes. The FT-IR spectrum of this compound would show characteristic peaks for the C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic rings, and C-Br stretching. The NIST Chemistry WebBook provides IR spectral data for p-xylene. nist.govnist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly useful for studying the vibrations of non-polar bonds and symmetric molecules. The Raman spectrum of p-xylene has been investigated, with assignments for various vibrational modes, including ring deformations and C-H bending. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to analyze the vibrational properties of p-xylene and its halogenated derivatives. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms.
Solution NMR: High-resolution ¹H and ¹³C NMR spectroscopy in solution is routinely used to confirm the chemical structure of this compound. The ¹H NMR spectrum would show distinct signals for the protons of the methyl groups and the aromatic rings, with their chemical shifts and coupling patterns providing information about their connectivity. thermofisher.com Similarly, the ¹³C NMR spectrum would reveal the different carbon environments in the molecule. rsc.orgrsc.org The Biological Magnetic Resonance Bank has entries for p-xylene, providing NMR data. bmrb.io ChemicalBook also provides access to NMR spectra for p-xylene and related compounds. chemicalbook.comchemicalbook.com
Solid-State NMR: Solid-state NMR can provide information about the structure and dynamics of materials in the solid state, where line broadening can be an issue. Techniques like cross-polarization magic-angle spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. This can be particularly useful for characterizing the structure of insoluble polymers and frameworks based on this compound.
Microscopic Characterization of Material Morphology
The morphology of materials derived from this compound at the micro- and nanoscale is crucial for understanding their properties and performance in potential applications. High-resolution microscopic techniques, including Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM), provide invaluable insights into the surface adsorption, self-assembly, and large-area structure of these materials.
Scanning Tunneling Microscopy (STM) for Surface Adsorption and Self-Assembly
Scanning Tunneling Microscopy is a powerful technique for visualizing the arrangement of individual molecules on conductive surfaces, making it ideal for studying the on-surface synthesis and self-assembly of polymers from this compound. While direct STM studies on this compound are not extensively documented in the literature, a wealth of information can be gleaned from studies on structurally analogous brominated aromatic compounds, such as 4,4''-dibromo-p-terphenyl (B92568) (DBTP), which provide a model for the expected behavior.
When this compound is deposited on a catalytically active surface like Au(111) or Cu(110) under ultra-high vacuum (UHV) conditions, the molecules initially adsorb and can form self-assembled monolayers. The arrangement of these precursor molecules is dictated by a delicate balance of intermolecular interactions (e.g., van der Waals forces) and molecule-substrate interactions. STM can visualize the packing of these molecules, revealing ordered domains. For instance, studies on similar xylene isomers on Pd(111) have shown that the molecules' shape and symmetry direct their ordering on the surface. ucdavis.eduaps.org The para-xylene core of the target molecule would be expected to influence a specific packing arrangement.
Upon thermal annealing, the covalent C-Br bonds in this compound are expected to cleave, a process that has been extensively studied for similar brominated molecules. acs.orgresearchgate.net This debromination step leaves behind reactive radical species on the surface. These radicals can then polymerize via surface-catalyzed coupling reactions, such as the Ullmann reaction, to form one-dimensional polyphenylene chains. STM is instrumental in tracking this transformation, allowing for the direct visualization of the resulting polymer chains. The length, linearity, and ordering of these polymer chains are highly dependent on the substrate, annealing temperature, and initial molecular coverage. acs.orgtongji.edu.cn For example, on-surface polymerization of DBTP on Ag(111) has been shown to yield long poly(p-phenylene) chains, the structure of which was confirmed by STM. acs.org
The table below summarizes typical findings from STM studies on the on-surface synthesis of polyphenylene from a precursor analogous to this compound.
| Precursor Molecule | Substrate | Annealing Temperature | STM Observations |
| 4,4''-dibromo-p-terphenyl (DBTP) | Ag(111) | Room Temperature | Formation of self-assembled molecular rows. |
| 4,4''-dibromo-p-terphenyl (DBTP) | Ag(111) | ~300-400 °C | Debromination and formation of poly(p-phenylene) chains. |
| 1,6-di-2-naphthylhex-3-ene-1,5-diyne (DNHD) | Cu(110) | Heated | Formation of one-dimensional polyphenylene chains via Bergman cyclization and radical polymerization. tongji.edu.cnnih.gov |
| p-xylene | Pd(111) | Room Temperature | Formation of ordered domains with a hexagonal overlayer structure. ucdavis.edu |
This table presents data from studies on molecules structurally similar to this compound to illustrate the expected outcomes of STM analysis.
Atomic Force Microscopy (AFM) for Supramolecular Polymer Morphology
Atomic Force Microscopy is a versatile technique for imaging the surface topography of materials at the nanoscale, and it is not limited to conductive samples. In the context of this compound, AFM is particularly useful for characterizing the morphology of supramolecular polymers and thin films formed from this compound or its derivatives.
Following the on-surface synthesis of polyphenylene chains from this compound, as described in the STM section, AFM can provide complementary information about the larger-scale organization and mechanical properties of these structures. While STM excels at atomic resolution on flat, conductive surfaces, AFM can image larger areas and provide height information, revealing the three-dimensional nature of the polymer networks.
Furthermore, derivatives of this compound can be designed to form supramolecular polymers in solution through non-covalent interactions. These polymers can then be deposited onto a substrate for AFM analysis. The resulting images can reveal the formation of long, entangled fibrillar structures, the dimensions of which (e.g., height and width) can be precisely measured. The persistence length of these supramolecular polymers can also be estimated from AFM images, providing insights into their stiffness.
AFM is also instrumental in characterizing metal-organic frameworks (MOFs) that could be generated using the brominated sites of this compound as reactive handles for coordination with metal centers after an initial polymerization or functionalization step. Studies on MOFs derived from oligomeric ligands have shown that AFM can be used to assess the morphology and surface roughness of the resulting framework materials.
| Material System | Microscopic Technique | Key Findings |
| Poly(p-phenylene vinylene)/methanofullerene blends | AFM | Phase separation with domain sizes ranging from 40 to 200 nm depending on composition. |
| Metal-organic frameworks from oligomeric ligands | AFM | Characterization of the surface morphology and integrity of the framework structure. |
This table provides examples of AFM applications to polymer and framework materials, illustrating its utility for characterizing materials derived from this compound.
Scanning Electron Microscopy (SEM) for Film and Framework Analysis
Scanning Electron Microscopy provides morphological and compositional information over much larger areas than STM or AFM, with a greater depth of field. It is an essential tool for analyzing the microstructure of thin films, powders, and porous frameworks that could be synthesized from this compound.
In the case of crystalline or semi-crystalline materials, SEM can reveal details about the grain structure, including grain size and boundaries. This is particularly relevant for poly(p-phenylene) materials, which can exhibit varying degrees of crystallinity. The morphology observed by SEM can be correlated with the material's processing conditions and its bulk properties. For example, SEM analysis of p-terphenyl (B122091) thin films doped with anthracene (B1667546) showed that the morphology changed from flake-like grains to a more compact structure with increasing dopant concentration. researchgate.net
| Material | Deposition/Preparation Method | SEM Findings |
| Sulfonated Poly(phenylene oxide) films | Solid-state sulfonation | Smooth and uniform surface morphology. acs.org |
| p-terphenyl films doped with anthracene | Spin-coating | Changes in grain structure from flakes to compact morphology with increasing dopant concentration. researchgate.net |
| Polystyrene/p-terphenyl blend films | Spin-coating | Homogeneous and dense film structure. |
| Poly(Phenylene Oxide)/Poly(Styrene) blends | Solution casting | Dense and ordered microstructure. researchgate.net |
This table showcases the utility of SEM in analyzing the morphology of various polymer films, providing a reference for the expected analysis of materials based on this compound.
Computational Chemistry and Theoretical Modeling of 2,5 Bis 4 Bromophenyl P Xylene Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of 2,5-Bis(4-Bromophenyl)-p-xylene. DFT calculations allow for a detailed analysis of the molecule's quantum mechanical properties, which are fundamental to its behavior in various chemical environments.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation. libretexts.orgnih.gov
For conjugated systems like this compound, the extension of the π-conjugated system generally leads to a stabilization of both the HOMO and LUMO levels, resulting in a smaller energy gap. researchgate.net This smaller gap facilitates electron promotion from the ground state to an excited state, influencing the material's absorption and emission characteristics. libretexts.org Theoretical calculations, often performed at levels like M06-2X/6-311G*, provide detailed visualizations of the HOMO and LUMO, revealing the distribution of electron density and identifying the regions of the molecule most involved in electronic transitions. researchgate.net The HOMO-LUMO gap can be correlated with various molecular properties, including chemical reactivity, kinetic stability, and the ability to act as either an electron donor or acceptor.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates molecular stability, reactivity, and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. libretexts.org |
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. This is instrumental in predicting how this compound will interact with other molecules. The MEP map can identify potential binding sites for intermolecular interactions. ias.ac.in
Natural Bond Orbital (NBO) analysis offers a deeper understanding of the bonding and electronic structure by examining intramolecular and intermolecular interactions. nih.govresearchgate.net It can reveal hyperconjugative interactions that contribute to the stability of the molecule. nih.gov For halogen-substituted p-xylene (B151628) derivatives, NBO analysis has shown that non-bonding interactions between the lone pair electrons of the halogen atoms and the aromatic ring enhance molecular stability. nih.gov This analysis can also quantify the charge transfer between orbitals, providing insights into the nature and strength of chemical bonds and non-covalent interactions. researchgate.net
Theoretical calculations are invaluable for predicting spectroscopic properties. DFT can be used to compute vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions and the optical properties of the molecule. ias.ac.in
Molecular Dynamics (MD) Simulations for Supramolecular Assembly and Host-Guest Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the formation of supramolecular assemblies and the dynamics of host-guest interactions over time. rsc.orgnih.gov These simulations can model the self-assembly process of this compound molecules into larger, ordered structures, revealing the mechanisms and pathways of their formation. rsc.org By simulating the system at an atomic level, MD can predict the most stable arrangements and the influence of solvent and temperature on the assembly process. This is particularly important for understanding how these molecules might form nanostructures or interact with other molecules in a complex environment. nih.gov
Theoretical Prediction of Functional Properties (e.g., Charge Transport, Optical Response)
Computational chemistry is a key tool for predicting the functional properties of materials like this compound. Theoretical models can estimate charge transport properties, which are crucial for applications in organic electronics. By calculating parameters such as reorganization energy and electronic coupling between adjacent molecules, it is possible to predict the efficiency of charge hopping, which is the primary mechanism of charge transport in many organic materials.
The optical response of the molecule can also be predicted theoretically. Calculations can determine properties like polarizability and hyperpolarizability, which are important for nonlinear optical (NLO) applications. ajchem-a.com Molecules with large hyperpolarizability values have the potential to be used in devices for frequency conversion and optical switching. ajchem-a.com Theoretical studies can guide the design of new molecules with enhanced NLO properties by identifying the structural features that lead to a strong optical response. ajchem-a.com
Mechanistic Insights into Polymerization and Framework Formation
Theoretical modeling can provide detailed mechanistic insights into the polymerization of monomers like those derived from p-xylene and the subsequent formation of extended frameworks. escholarship.orgosti.gov For instance, computational studies on the synthesis of p-xylene have elucidated the reaction pathways, identified rate-limiting steps, and explained the formation of byproducts. escholarship.orgosti.gov
In the context of forming polymers or covalent organic frameworks from this compound, computational chemistry can be used to:
Investigate the reaction mechanisms of polymerization, such as those involving cross-coupling reactions.
Determine the activation energies for different reaction steps to predict the feasibility and kinetics of polymerization.
Model the structure and properties of the resulting polymers or frameworks, including their porosity, stability, and electronic properties.
These theoretical insights are crucial for the rational design of synthetic strategies to create novel materials with desired functionalities based on the this compound building block.
Functional Performance and Advanced Applications in Contemporary Materials Science
Advanced Separation Technologies
Selective Adsorption of Xylene Isomers in Porous Frameworks
Metal-organic frameworks (MOFs) are a class of crystalline porous polymers composed of metal ions or clusters linked together by organic molecules. wikipedia.orgnih.gov Their high porosity, large surface areas, and tunable pore structures make them excellent candidates for the selective adsorption of specific molecules. nih.govacs.org
Several studies have demonstrated the effectiveness of various MOFs in selectively adsorbing xylene isomers. The separation performance is often dictated by the specific interactions between the guest xylene molecules and the host framework, as well as the precise size and shape of the pores. nih.gov For instance, frameworks with small pore apertures have been shown to selectively adsorb p-xylene (B151628), which has the smallest kinetic diameter among the isomers. nih.gov
Research on cobalt-based MOFs, such as Co2(dobdc) and Co2(m-dobdc), has revealed distinct binding affinities for different C8 isomers. Co2(dobdc) was found to distinguish between all four isomers, with the binding affinity following the order: o-xylene (B151617) > ethylbenzene (B125841) > m-xylene (B151644) > p-xylene. nih.gov This selectivity is attributed to the extent of interaction between the guest molecule and two adjacent cobalt(II) centers within the framework. nih.gov Another aluminum-based MOF also showed a preferential adsorption for o-xylene, with a separation factor of o-xylene versus m-xylene reaching as high as 8.1 in the liquid phase. acs.org
The table below summarizes the adsorption order and capacity for selected MOFs.
Table 1: Adsorption Characteristics of C8 Isomers in Select Metal-Organic Frameworks
| Framework | Adsorption Affinity Order | Max Adsorption Capacity for o-xylene (mmol·g⁻¹) | Reference |
|---|---|---|---|
| Co₂(dobdc) | o-xylene > ethylbenzene > m-xylene > p-xylene | Not Specified | nih.gov |
| Co₂(m-dobdc) | o-xylene > ethylbenzene ≈ m-xylene > p-xylene | Not Specified | nih.gov |
| Al-MOF | o-xylene > p-xylene > m-xylene > ethylbenzene | 2.14 | acs.org |
| NIIC-30(Ph) | m-xylene/o-xylene preference | Not Specified | acs.orgnih.gov |
Shape-Selective Separation Mechanisms and Breakthrough Studies
The primary mechanism governing the separation of xylene isomers in porous frameworks is shape-selectivity, where the pore dimensions of the adsorbent are precisely tailored to differentiate between the subtle size and shape differences of the isomers. nih.gov Frameworks with rigid structures and well-defined pore apertures can act as molecular sieves.
Breakthrough experiments, which involve flowing a mixture of isomers through a column packed with the adsorbent material, are crucial for evaluating the practical separation performance. acs.org In these studies, the component that is least strongly adsorbed "breaks through" the column first, followed by the other isomers in order of increasing adsorption strength.
For example, breakthrough experiments with an aluminum-based MOF confirmed its high selectivity for o-xylene, as m-xylene, p-xylene, and ethylbenzene eluted from the column earlier. acs.org Similarly, multicomponent breakthrough measurements with Co2(dobdc) demonstrated its ability to separate all four C8 isomers. nih.gov
Recent advancements have also explored non-porous molecular solids that can selectively capture specific isomers. One such material, a silver-based L-shaped complex, exhibited exceptional selectivity for p-xylene from liquid mixtures, with selectivity values of 24.0 against o-xylene and 10.4 against ethylbenzene. rsc.org Another study reported a nonporous molecular compound, TPBD, that showed benchmark selectivity for p-xylene over all other C8 isomers, with selectivity values as high as 70.3 for PX/MX and 59.9 for PX/EB. acs.org These materials often undergo a structural transformation upon inclusion of the guest molecule, creating a binding pocket that is an excellent fit for the target isomer. acs.org
The table below presents selectivity data from various studies.
Table 2: Selectivity of Various Materials for Xylene Isomers
| Material | Isomer Pair | Selectivity | Reference |
|---|---|---|---|
| Al-MOF | o-xylene / m-xylene | 8.1 | acs.org |
| Co₂(dobdc) | o-xylene / p-xylene | 3.9 ± 0.5 | nih.gov |
| Co₂(dobdc) | o-xylene / ethylbenzene | 1.21 ± 0.02 | nih.gov |
| AgLClO₄ (M) | p-xylene / o-xylene | 24.0 | rsc.org |
| AgLClO₄ (M) | p-xylene / ethylbenzene | 10.4 | rsc.org |
| AgLClO₄ (M) | p-xylene / m-xylene | 6.2 | rsc.org |
| TPBD | p-xylene / m-xylene | 70.3 | acs.org |
| TPBD | p-xylene / ethylbenzene | 59.9 | acs.org |
| TPBD | p-xylene / o-xylene | 108.4 | acs.org |
Catalysis and Sensing Applications
The rigid, conjugated structure of 2,5-Bis(4-bromophenyl)-p-xylene makes it a valuable building block for the synthesis of advanced porous materials with significant potential in catalysis and chemical sensing. By incorporating this molecule into larger frameworks, such as metal-organic frameworks (MOFs) or porous organic polymers (POPs), materials with high surface areas and tailored functionalities can be achieved. These properties are critical for developing effective heterogeneous catalysts and responsive chemical sensors.
Heterogeneous Catalysis Facilitated by Framework-Supported Active Sites
Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are at the forefront of materials science for creating next-generation heterogeneous catalysts. northwestern.eduusf.edu The appeal of these materials lies in their high surface area and the ability to introduce catalytically active sites in a controlled manner, either by design of the initial building blocks or through post-synthetic modification. northwestern.edunih.gov The bromine atoms on this compound offer reactive handles for such modifications, enabling the introduction of a wide array of catalytic functionalities.
The integration of well-defined molecular catalysts into a solid support can lead to catalysts that are not only highly active and selective but also robust and recyclable. northwestern.edu For instance, POPs have been designed to support rhodium catalysts for hydroformylation reactions, demonstrating excellent activity and selectivity for the production of aldehydes. researchgate.net In one such case, a nitrogen-containing POP-supported Rh catalyst achieved a high turnover frequency (TOF) of 216 h⁻¹ and 98% selectivity for aldehydes in the hydroformylation of 1-octene. researchgate.net
Similarly, MOFs with open metal sites (OMS) can act as Lewis acid catalysts. usf.edu The catalytic activity can be further enhanced by introducing basic functional groups on the organic linkers, creating bifunctional acid-base catalysts. usf.edu For example, an amino-functionalized UiO-66(NH₂) MOF has shown superior performance in the cross-aldol reaction of heptanal (B48729) and benzaldehyde, with a 67% conversion and 91% selectivity, compared to the non-functionalized version. usf.edu The synthesis of such functionalized frameworks can potentially start from building blocks like this compound, where the bromine atoms are substituted with desired catalytic groups.
The table below summarizes the catalytic performance of various functional porous materials, illustrating the potential applications for frameworks derived from this compound.
| Catalyst System | Reaction | Key Performance Metrics |
| Rh/TImT-TBPT (POP) researchgate.net | Hydroformylation of 1-octene | TOF = 216 h⁻¹, Aldehyde Selectivity = 98% |
| UiO-66(NH₂) (MOF) usf.edu | Cross-aldol of heptanal & benzaldehyde | Conversion = 67%, Selectivity = 91% |
| Fe- and Mn-PPOPs (POP) northwestern.edu | Epoxidation of styrene | >2000 turnovers |
| PCP10 and PCP11 (CMP) nih.gov | Photocatalytic H₂ evolution | HER = 103.6 and 106.9 μmol h⁻¹ |
Interactive Data Table
Responsive Materials for Chemical Sensing
Conjugated microporous polymers (CMPs) are a class of POPs that have shown immense promise as materials for chemical sensing. rhhz.net Their extended π-conjugation, high porosity, and tunable light-emitting properties make them ideal candidates for detecting a variety of analytes. rhhz.netrsc.org The synthesis of CMPs often involves cross-coupling reactions of aromatic monomers, and this compound is a suitable precursor for such polymerizations.
The sensing mechanism in CMPs often relies on changes in their fluorescence upon interaction with an analyte. For example, some CMPs exhibit fluorescence quenching in the presence of electron-deficient molecules and fluorescence enhancement with electron-rich arene vapors. rhhz.net This selective response allows for the detection of specific chemical species. In one study, a CMP film demonstrated the ability to detect arene vapors within 20 seconds. rhhz.net
The versatility of CMPs in chemical sensing is further highlighted by their application in detecting metal ions and anions. rhhz.netrsc.org For instance, a CMP synthesized from a carbazole-substituted monomer could detect oxidative metal ions like Fe³⁺, Co³⁺, and Ag⁺ through fluorescence quenching. rhhz.net Another example is a CMP designed with an excited-state intramolecular proton transfer (ESIPT) strategy, which showed highly selective and sensitive fluorescence switch-off sensing of fluoride (B91410) anions with a detection limit below two hundred nanomolar. rsc.org
The table below presents examples of CMP-based chemical sensors and their performance, indicating the potential for developing novel sensors from this compound-based frameworks.
| Sensor Material (CMP) | Analyte | Sensing Mechanism | Detection Limit |
| Carbazole-based CMP rhhz.net | Oxidative metal ions (Fe³⁺, Co³⁺, Ag⁺) | Fluorescence quenching | Not specified |
| ESIPT-based CMP rsc.org | Fluoride anions | Fluorescence switch-off | < 200 nM |
| Perylene tetraanhydride bisimide-based CMP nih.gov | o-nitrophenol (o-NP) | Fluorescence quenching | 1.50 x 10⁻⁹ mol L⁻¹ |
| Metalloporphyrin-based CMP rhhz.net | SO₂ gas | Colorimetric change | Visual detection |
Interactive Data Table
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2,5-bis(4-bromophenyl)-p-xylene, and why are certain bromination methods unsuitable?
- Methodological Answer : Direct electrophilic substitution on 2,5-diphenyl-p-xylene or bromination using CuBr₂/Al₂O₃ or HgO are ineffective due to steric hindrance and poor regioselectivity . Alternative approaches include Suzuki-Miyaura cross-coupling, where pre-functionalized bromophenyl boronic acids are coupled to a p-xylene backbone. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) is critical for yield improvement.
Q. How should researchers characterize the electronic and structural properties of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns and symmetry.
- X-ray crystallography to resolve steric effects from bromine atoms .
- UV-Vis spectroscopy to study conjugation effects (λmax shifts indicate π-π* transitions).
- DFT calculations to model frontier molecular orbitals and predict reactivity .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Based on safety data sheets (SDS):
- Use fume hoods and gloves to avoid inhalation/skin contact.
- Store in airtight containers away from light to prevent decomposition .
- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bromination efficiencies for aryl-substituted p-xylene derivatives?
- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Systematic studies using kinetic isotopic effects (KIE) and in situ FTIR monitoring can identify dominant pathways. For this compound, steric effects from bromine atoms favor radical bromination under UV light, bypassing limitations of electrophilic methods .
Q. What role does this compound play in designing organic electronic materials?
- Methodological Answer : The bromine atoms act as leaving groups for subsequent functionalization (e.g., Stille coupling to introduce thiophene or fluorene units). Its rigid p-xylene core enhances charge transport in organic semiconductors . Recent studies show incorporation into metal-organic frameworks (MOFs) for optoelectronic tuning via halogen bonding .
Q. How can computational modeling optimize the synthesis and application of this compound derivatives?
- Methodological Answer :
- Docking simulations predict host-guest interactions in supramolecular systems.
- Reactivity descriptors (e.g., Fukui indices) identify sites for cross-coupling reactions.
- TD-DFT models exciton dynamics in OLED applications, correlating structure with emission spectra .
Data Contradiction Analysis
Q. Why do some studies report low thermal stability for this compound, while others suggest robustness?
- Methodological Answer : Thermal degradation pathways depend on crystallinity and impurity profiles . Purification via sublimation or column chromatography removes labile byproducts (e.g., residual bromine). Thermogravimetric analysis (TGA) under inert atmospheres shows stability up to 250°C, but oxidative environments accelerate decomposition .
Experimental Design Considerations
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Use bulky ligands (e.g., SPhos) in cross-coupling to suppress homo-coupling.
- Low-temperature conditions (–20°C) minimize undesired nucleophilic aromatic substitution.
- In situ quenching with NH₄Cl prevents over-bromination .
Applications in Advanced Systems
Q. How is this compound utilized in catalytic C–H activation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
